![molecular formula C9H10BrN3O B13067644 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS: 1403767-27-0 or 1935829-95-0) is a brominated pyrazolo[1,5-a]pyrimidinone derivative with the molecular formula C₉H₁₀BrN₃O and a molecular weight of 256.10 g/mol . Its structure features a bromine atom at position 3, an ethyl group at position 6, and a methyl group at position 7 (Figure 1). This compound is typically stored under inert conditions to preserve stability . It serves as a key intermediate in medicinal chemistry for synthesizing derivatives via cross-coupling or nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction, which efficiently introduces aryl groups at specific positions of the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This reaction is critical for introducing aryl or heteroaryl groups at the C3 position via palladium-catalyzed coupling with boronic acids. Key findings:
-
Optimized Conditions :
A tandem catalyst system (XPhosPdG₂/XPhos) in water solvent eliminates side debromination reactions, achieving yields of 67–89% for various aryl and heteroaryl substituents .Boronic Acid Substituent Yield (%) Phenyl 74 Biphenyl 79 Methoxyphenyl (para) 89 -
Scope and Limitations :
Electron-donating groups (e.g., methoxy) enhance reactivity, while steric hindrance (e.g., ortho-methoxy) reduces yields . Bromine substituents are more stable than iodine under these conditions, as iodine leads to unavoidable deiodination .
C5-Arylation via PyBroP Activation
Post-C3-arylation, the C5 position can be functionalized through activation of the lactam oxygen with PyBroP (1.3 equivalents) and subsequent Suzuki coupling:
-
Reaction Sequence :
-
PyBroP activation in 1,4-dioxane.
-
PdCl₂(PPh₃)₂-catalyzed coupling with boronic acids.
-
Substitution and Functionalization
-
Oxidation/Reduction :
The lactam core undergoes oxidation (e.g., KMnO₄) or reduction (e.g., LiAlH₄) to generate hydroxylated or amine derivatives. -
Electrophilic Substitution :
Bromine at C3 facilitates nucleophilic aromatic substitution with amines or alkylating agents.
Biological Activity Correlated to Reactions
Derivatives synthesized via these reactions demonstrate:
-
Monoamine Oxidase B (MAO-B) Inhibition : IC₅₀ values in the micromolar range .
-
Anti-inflammatory Activity : 11h achieves 83.4% inhibition of COX-1 enzyme, comparable to indomethacin .
Cyclocondensation and Ring Closure
The core structure forms via cyclocondensation of 3-aminopyrazole with ethyl 3-ethoxyacrylate in DMF, followed by bromination .
Data Table: Suzuki–Miyaura Coupling Examples
Entry | Boronic Acid | Yield (%) |
---|---|---|
5a | Phenyl | 74 |
5e | p-Methoxyphenyl | 89 |
5j | Biphenyl | 79 |
5q | Thiophene | 67 |
Reaction Conditions for Suzuki Coupling
Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|
XPhosPdG₂/XPhos | Water | 110°C | 86 |
XPhosPdG₂/XPhos | Dioxane | 110°C | 89 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been investigated for its ability to inhibit specific cancer cell lines. In vitro studies indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Study: Inhibition of Kinases
A study published in the Journal of Medicinal Chemistry highlighted the compound's role as a selective inhibitor of certain kinases involved in cancer progression. The IC50 values obtained from cell-based assays demonstrated effective inhibition at low micromolar concentrations, suggesting potential therapeutic applications in oncology .
Neurological Applications
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects against neurodegenerative diseases. Research indicates that it can modulate pathways associated with oxidative stress and inflammation, which are critical in conditions such as Alzheimer's and Parkinson's diseases.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, treatment with this compound resulted in significant improvements in cognitive function and reduced neuronal loss. These findings suggest that the compound could be further explored for its potential to treat or prevent neurodegenerative disorders .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has shown activity against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death.
Data Table: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
Material Science
Polymerization Initiator
In materials science, the compound can act as a polymerization initiator due to its reactive bromine atom. This property allows it to be used in synthesizing new polymeric materials with tailored properties.
Case Study: Synthesis of Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances electrical conductivity while maintaining mechanical strength. This application is particularly relevant for developing advanced materials for electronics .
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s fluorescent properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidinones are a versatile class of heterocycles with applications in drug discovery and materials science. Below, we compare the target compound with structurally related analogues, focusing on substituent effects, synthetic routes, and functional applications.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidinones
Key Insights:
Substituent Effects on Reactivity: The bromine at position 3 in the target compound enables Suzuki-Miyaura cross-coupling for C3-arylation, similar to 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . Trifluoromethyl groups (e.g., in ) impart electron-withdrawing effects, stabilizing intermediates in SNAr reactions .
Regioselectivity in Synthesis :
- Reactions with electrophiles (e.g., ethyl acetoacetate) favor substitution at C6 over C7 due to steric and electronic factors, as seen in 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one .
- Microwave-assisted Suzuki reactions (e.g., in ) minimize debromination, preserving the C3-Br for sequential functionalization.
Biological Relevance: 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives exhibit MAO-B inhibition (IC₅₀ ~1–10 µM), relevant for Parkinson’s disease .
Biological Activity
3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure and substitution pattern contribute to its significant biological activities, particularly as a potential therapeutic agent in oncology.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀BrN₃O, with a molecular weight of approximately 256.10 g/mol. The compound features a bromine atom at the 3-position and ethyl and methyl groups at the 7 and 6 positions, respectively. This configuration enhances its lipophilicity and bioavailability compared to structurally similar compounds .
Research indicates that this compound acts primarily as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation and cancer progression. The compound binds to the ATP-binding site of CDK2, inhibiting downstream phosphorylation events that are essential for cell proliferation. This mechanism underlines its potential as an anti-cancer agent .
Anticancer Potential
Several studies have evaluated the anticancer properties of this compound:
- In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. The IC₅₀ values for these assays indicate significant antiproliferative effects.
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 12.5 |
K562 | 15.0 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Inhibitory Activity Against Kinases
The compound has been shown to exhibit selective inhibitory activity against CDK2 with an IC₅₀ value in the low micromolar range. This selectivity is critical for minimizing off-target effects in therapeutic applications:
Kinase Target | IC₅₀ (µM) |
---|---|
CDK2 | 0.25 |
CDK1 | >10 |
The selectivity towards CDK2 over other kinases like CDK1 highlights its potential for targeted cancer therapy without affecting normal cell cycle processes excessively .
Fluorescent Properties
Another notable feature of this compound is its fluorescent properties , which make it useful as a probe in biological studies. These properties allow researchers to visualize enzyme interactions and cellular processes in real-time, providing insights into drug mechanisms and cellular dynamics .
Case Studies and Research Findings
Recent literature has documented various studies focusing on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines:
- Synthesis and Evaluation : A study synthesized multiple derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their biological activities against COX enzymes. Some derivatives exhibited superior anti-inflammatory activity compared to established drugs like celecoxib .
- Antiproliferative Studies : Another investigation explored the antiproliferative effects of several substituted pyrazoles against cancer cell lines. The findings indicated that modifications at specific positions significantly enhanced activity against MCF-7 cells, suggesting structure–activity relationships that could guide future drug design efforts .
Q & A
Q. What are the optimized synthetic routes for 3-Bromo-6-ethyl-7-methyl-pyrazolo[1,5-a]pyrimidin-5-one, and how can side reactions like debromination be mitigated?
Basic Research Focus
The Suzuki-Miyaura cross-coupling reaction is a key methodology for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold. For 3-bromo derivatives, tandem catalysts like XPhosPdG2/XPhos are critical to suppress debromination during coupling with aryl/heteroaryl boronic acids . Microwave-assisted conditions improve reaction efficiency, achieving yields >90% for C3-arylated products. For C5-arylation, activation of the lactam C–O bond with PyBroP is necessary prior to coupling, enabling diarylated derivatives in good yields .
Advanced Consideration
Debromination can occur due to steric hindrance or excessive heating. Optimization of catalyst loading (e.g., 2–5 mol%) and temperature control (80–110°C) minimizes this issue. Monitoring via LC-MS or TLC at intermediate steps ensures reaction fidelity .
Q. How does structural modification at the 3-bromo position influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
Basic Research Focus
The 3-bromo substituent acts as a versatile handle for diversification. For example, coupling with electron-rich aryl boronic acids enhances MAO-B inhibition (IC50 values in the micromolar range), relevant for neurodegenerative disease research . Replacing bromine with bulkier groups (e.g., trifluoromethyl) can improve metabolic stability .
Advanced Consideration
Contradictory bioactivity data may arise from substituent-dependent target engagement. For instance, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce p53 activation in cervical cancer cells via nuclear translocation, while diarylated derivatives show divergent effects on cell cycle arrest (G1 vs. G2/M phase) depending on substituent polarity . Computational docking (e.g., molecular dynamics simulations) helps rationalize these differences by analyzing steric/electronic interactions with targets like B-Raf kinase .
Q. What analytical techniques are critical for confirming the regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis?
Basic Research Focus
NOE (Nuclear Overhauser Effect) experiments resolve structural ambiguities. For example, proximity between the methyl group and 6-H proton confirms regioselective formation of 4-methyl-pyrimido[1,2-a] derivatives over isomers . 1H/13C NMR and HRMS validate molecular integrity, while X-ray crystallography provides definitive proof of regiochemistry .
Advanced Consideration
Contradictions in regiochemical assignments (e.g., Hori’s work vs. modern syntheses) highlight the importance of advanced NMR techniques like HSQC and HMBC for unambiguous carbon-proton correlation .
Q. How can researchers design pyrazolo[1,5-a]pyrimidines to enhance target selectivity in kinase inhibition?
Basic Research Focus
Introducing hydrogen-bond donors/acceptors at the 5- and 7-positions improves selectivity for kinases like CDK2 or B-Raf . For example, 5,7-disubstituted derivatives with sulfonamide groups exhibit high affinity for 5-HT6 receptors due to intramolecular H-bonding .
Advanced Consideration
Structure-Property Relationship (SPR) studies reveal that reducing molecular gyration radius (e.g., compact substituents like methyl or ethyl) enhances potency by improving target binding . Computational tools (e.g., CoMFA/CoMSIA ) guide substituent selection to balance lipophilicity (cLogP) and solubility .
Q. What strategies address contradictions in biological assay data for pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Focus
Discrepancies in cytotoxicity or enzyme inhibition often stem from assay conditions (e.g., cell line variability, serum concentration). For example:
- p53 activation in HeLa cells requires low serum (≤2% FBS) to avoid masking compound effects .
- MAO-B inhibition assays must control for off-target interactions with MAO-A using selective substrates (e.g., kynuramine) .
Methodological Solution
Employ orthogonal assays (e.g., Western blotting for target protein expression, RT-PCR for gene activation) to validate mechanistic hypotheses .
Q. What computational approaches predict ADME properties of pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Focus
In silico tools like SwissADME or ADMETlab 2.0 estimate bioavailability, BBB penetration, and CYP450 interactions. For instance, trifluoromethyl groups enhance metabolic stability but may reduce solubility, requiring formulation optimization . Molecular dynamics simulations assess binding kinetics to targets like CRF1 receptors, aiding prioritization of lead compounds .
Q. How do crystallographic studies inform pyrazolo[1,5-a]pyrimidine drug design?
Advanced Research Focus
X-ray structures of B-Raf kinase bound to pyrazolo[1,5-a]pyrimidine inhibitors reveal critical interactions:
- The pyrimidine N1 atom forms a hinge-region H-bond with C532.
- Substituents at C3 and C7 occupy hydrophobic pockets, influencing potency .
Practical Application
Use SHELXL for high-resolution refinement of co-crystal structures, ensuring accurate electron density maps for ligand positioning .
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-6-ethyl-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10BrN3O/c1-3-6-5(2)13-8(12-9(6)14)7(10)4-11-13/h4H,3H2,1-2H3,(H,12,14) |
InChI Key |
FTMFSESSQYNHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.